1,12-Diazidododecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

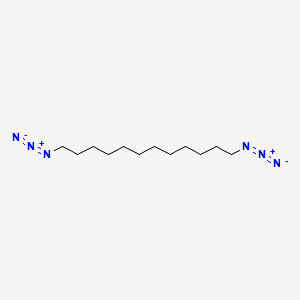

1,12-Diazidododecane is an organic compound with the molecular formula C12H24N6 It is characterized by the presence of two azide groups (-N3) attached to a twelve-carbon alkane chain

Preparation Methods

1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .

Chemical Reactions Analysis

1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:

Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.

Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .

Scientific Research Applications

1,12-Diazidododecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .

Comparison with Similar Compounds

1,12-Diazidododecane can be compared with other diazido compounds, such as 1,6-diazidohexane and 1,10-diazidodecane. These compounds share similar reactivity due to the presence of azide groups but differ in the length of the carbon chain. The longer carbon chain in this compound provides greater flexibility and potential for cross-linking applications. Additionally, the compound can be compared with other azide-containing compounds like alkyl azides and aryl azides, which also exhibit high reactivity and are used in various synthetic applications .

Properties

CAS No. |

113665-32-0 |

|---|---|

Molecular Formula |

C12H24N6 |

Molecular Weight |

252.36 g/mol |

IUPAC Name |

1,12-diazidododecane |

InChI |

InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |

InChI Key |

GWRANYLMPAJNOJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.